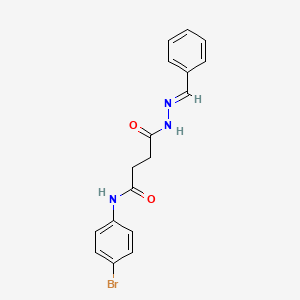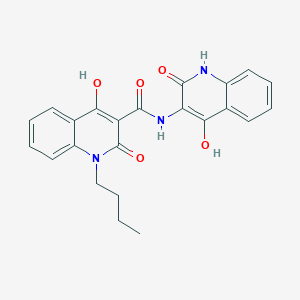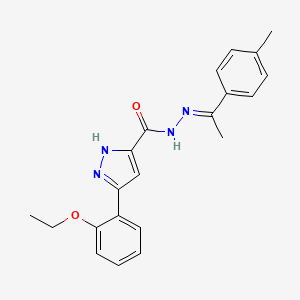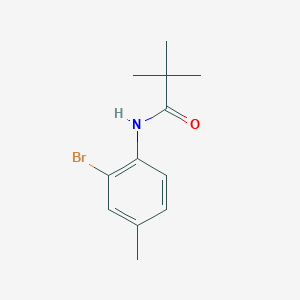
4-(2-Benzylidenehydrazino)-N-(4-bromophenyl)-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Benzylidenehydrazino)-N-(4-bromophenyl)-4-oxobutanamide is an organic compound that features a hydrazone functional group, a bromophenyl group, and a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzylidenehydrazino)-N-(4-bromophenyl)-4-oxobutanamide typically involves the condensation of 4-bromobenzohydrazide with benzaldehyde, followed by the reaction with succinic anhydride. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 60-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Batch reactors: For controlled reaction conditions
Purification steps: Such as recrystallization or chromatography to ensure high purity
Quality control: Analytical techniques like NMR, IR, and mass spectrometry to confirm the structure and purity
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Benzylidenehydrazino)-N-(4-bromophenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions, especially at the bromophenyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-(2-Benzylidenehydrazino)-N-(4-bromophenyl)-4-oxobutanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its hydrazone and bromophenyl groups
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties
Mecanismo De Acción
The mechanism of action of 4-(2-Benzylidenehydrazino)-N-(4-bromophenyl)-4-oxobutanamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form hydrogen bonds or coordinate with metal ions, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Benzylidenehydrazino)-N-phenyl-4-oxobutanamide: Lacks the bromine atom, which may affect its reactivity and biological activity
4-(2-Benzylidenehydrazino)-N-(4-chlorophenyl)-4-oxobutanamide: Contains a chlorine atom instead of bromine, which can influence its chemical properties
Uniqueness
4-(2-Benzylidenehydrazino)-N-(4-bromophenyl)-4-oxobutanamide is unique due to the presence of the bromophenyl group, which can enhance its reactivity and potential biological activity compared to similar compounds without the bromine atom.
Propiedades
Número CAS |
303083-75-2 |
|---|---|
Fórmula molecular |
C17H16BrN3O2 |
Peso molecular |
374.2 g/mol |
Nombre IUPAC |
N'-[(E)-benzylideneamino]-N-(4-bromophenyl)butanediamide |
InChI |
InChI=1S/C17H16BrN3O2/c18-14-6-8-15(9-7-14)20-16(22)10-11-17(23)21-19-12-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22)(H,21,23)/b19-12+ |
Clave InChI |
KYSPSYDYRMCDNC-XDHOZWIPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)Br |
SMILES canónico |
C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B11993172.png)
![3-Methyl-1-(2-nitro-4-trifluoromethyl-phenoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B11993178.png)
![3-[4-(benzyloxy)phenyl]-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11993182.png)



![2-chloro-N-(2,2,2-trichloro-1-{[(2,5-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11993221.png)


![Dimethyl 5-({[4-chloro-3-({3-[2-(octadecyloxy)phenyl]-3-oxopropanoyl}amino)phenyl]sulfonyl}amino)isophthalate](/img/structure/B11993253.png)


![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11993265.png)
![(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993269.png)
